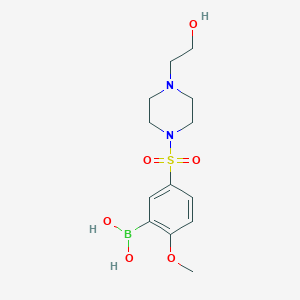

(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid

Descripción

This compound is a boronic acid derivative featuring a 2-methoxyphenyl core substituted with a sulfonamide-linked 4-(2-hydroxyethyl)piperazine group. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, critical in pharmaceuticals and materials science .

Propiedades

IUPAC Name |

[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O6S/c1-22-13-3-2-11(10-12(13)14(18)19)23(20,21)16-6-4-15(5-7-16)8-9-17/h2-3,10,17-19H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWBPNYGNUWSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The predominant method for synthesizing arylboronic acids with complex substituents involves Suzuki-Miyaura cross-coupling reactions. This method couples aryl halides with boronic acids under palladium catalysis, typically in the presence of a base and a suitable solvent system.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh3)4, Pd(OAc)2 with phosphine ligands |

| Base | Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or potassium phosphate |

| Solvent | Mixed solvents such as water/DMF, water/toluene, ethanol/water, or 1,4-dioxane/water |

| Temperature | 50–120 °C |

| Atmosphere | Inert atmosphere (nitrogen or argon) |

| Reaction Time | 2.5–30 hours |

These parameters are optimized to achieve high yields and purity while preserving sensitive functional groups such as sulfonyl and hydroxyethyl substituents.

Stepwise Synthetic Route

Step 1: Preparation of 2-Methoxyphenylboronic Acid Intermediate

- Starting from 2-bromo- or 2-iodo-substituted methoxybenzene derivatives, the boronic acid moiety is introduced via palladium-catalyzed borylation or Suzuki coupling with a boron reagent (e.g., bis(pinacolato)diboron).

- Typical conditions: Pd(PPh3)4 catalyst, K2CO3 base, DMF/water solvent, 50–75 °C, 12–16 hours.

- Yields range from 43% to over 80%, depending on the substrate and catalyst system.

Step 2: Sulfonylation and Piperazine Functionalization

- The sulfonyl group bearing the piperazine ring with a 2-hydroxyethyl substituent is introduced via nucleophilic substitution or sulfonyl chloride coupling.

- This step often requires mild conditions to avoid boronic acid degradation.

- Protection of boronic acid or late-stage functionalization strategies are employed.

Step 3: Final Assembly and Purification

Representative Experimental Procedures

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Coupling (Boronic Acid Formation) | 2-Bromo-4-nitrobenzoate (3.0 g), 2-methoxyphenylboronic acid (1.8 g), Pd(PPh3)2Cl2 (0.14 g), Na2CO3 (2.6 g), 1,2-dimethoxyethane/water, reflux 2.5 h | 70–80 | Inert atmosphere, followed by aqueous workup and silica gel purification |

| Palladium-Catalyzed Coupling | Compound 21-c (1.03 g), o-methoxyphenylboronic acid (600 mg), Pd(dppf)Cl2 (150 mg), Na2CO3 (1.2 g), 1,4-dioxane/water, 120 °C, 16 h | 43 | Requires nitrogen purging to remove oxygen, extraction with dichloromethane, chromatography |

| Sulfonyl Piperazine Coupling | Sulfonyl chloride derivative reacted with 4-(2-hydroxyethyl)piperazine under mild base, solvent conditions optimized for stability | - | Late-stage functionalization recommended to protect boronic acid group |

Research Findings and Optimization Insights

- Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is widely favored for its high activity and selectivity in Suzuki couplings involving methoxyphenylboronic acid derivatives.

- Base Effect: Potassium carbonate and sodium carbonate are commonly used bases that facilitate coupling while maintaining functional group integrity.

- Solvent Systems: Biphasic systems (water-organic solvent mixtures) enhance solubility and reaction rates; DMF/water and toluene/water mixtures are particularly effective.

- Temperature and Time: Moderate heating (50–95 °C) for 3–16 hours balances conversion and side reactions; extended reflux times improve yields for sterically hindered substrates.

- Purification: Silica gel chromatography with hexane/ethyl acetate or petroleum ether/ethyl acetate gradients yields pure products suitable for further functionalization or biological testing.

Data Summary Table of Key Preparation Conditions

| Entry | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 | K2CO3 | DMF/H2O (3:1) | 50 | 12 | ~70 | Formation of 2-methoxyphenylboronic acid |

| 2 | Pd(PPh3)2Cl2 | Na2CO3 | 1,2-Dimethoxyethane/H2O | Reflux | 2.5 | 70–80 | Coupling with bromo-nitrobenzoate |

| 3 | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/H2O | 120 | 16 | 43 | Coupling with o-methoxyphenylboronic acid |

| 4 | Pd(PPh3)4 | K2CO3 | Toluene/H2O | Reflux | 30 | 82 | Coupling with halogenated aromatic substrates |

Análisis De Reacciones Químicas

Types of Reactions

(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonyl group can produce sulfides.

Aplicaciones Científicas De Investigación

(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials and catalysts for industrial processes.

Mecanismo De Acción

The mechanism of action of (5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors and enzymes, modulating their activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally related boronic acid derivatives, highlighting substituent variations, physicochemical properties, and applications:

Key Structural and Functional Insights:

Piperazine Substitutions: The 2-hydroxyethyl group in the target compound introduces polarity, likely improving aqueous solubility compared to ethyl or methyl analogs . This modification is advantageous for drug candidates requiring enhanced bioavailability.

Phenyl Ring Modifications :

- Methoxy groups (as in the target compound) donate electron density, enhancing reactivity in cross-coupling reactions compared to electron-withdrawing groups like fluoro .

- Fluoro substituents (e.g., in and ) improve metabolic stability and binding affinity in receptor-targeted compounds .

Biological Relevance :

- Piperazinyl-sulfonyl boronic acids are implicated in CNS drug development. For example, 18F-mefway (a 5-HT1A receptor PET tracer) shares a methoxyphenyl-piperazinyl motif, achieving high hippocampus/cerebellum binding ratios (82.3 in vitro) .

- The hydroxyethyl group may mimic structural features of JAK3 inhibitors, where piperazine derivatives are optimized for kinase selectivity .

Synthetic Utility :

- Boronic acids with sulfonamide-linked piperazines serve as intermediates in synthesizing complex heterocycles (e.g., imidazo[1,2-a]pyridines in ).

- The target compound’s boronic acid group enables efficient cross-coupling, as demonstrated in analogs like 4-(fluorosulfonyl)phenylboronic acid, used to prepare sulfonyl fluoride biaryls .

Actividad Biológica

(5-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid is a compound with significant potential in pharmaceutical applications, particularly in the field of cancer research and treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : CHBNOS

- Molecular Weight : 320.25 g/mol

The presence of a boronic acid group is critical for its biological activity, particularly in targeting specific enzymes and pathways involved in disease processes.

Research indicates that this compound acts primarily as a proteasome inhibitor , which is crucial for regulating protein degradation within cells. By inhibiting the proteasome, the compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Key Mechanisms:

- Inhibition of Proteasome Activity : Disruption of protein turnover leads to the accumulation of pro-apoptotic factors.

- Modulation of Signaling Pathways : Affects pathways such as NF-kB, which are often deregulated in cancer.

- Interaction with Kinases : The compound may also interact with various kinases involved in cell signaling and proliferation.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties.

Anticancer Activity

A study conducted on multiple cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Proteasome inhibition |

| A549 (Lung) | 8 | Apoptosis induction |

| HeLa (Cervical) | 12 | Modulation of NF-kB signaling |

Table 1: Anticancer activity of this compound across different cancer cell lines.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : This study showed that treatment with the compound resulted in a significant increase in apoptotic cells compared to controls. Flow cytometry analysis indicated an increase in Annexin V positive cells after 24 hours of treatment.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues.

- Combination Therapy : Recent findings suggest enhanced efficacy when combined with other chemotherapeutic agents, indicating potential for use in combination therapies to overcome drug resistance.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid, and how can purity be ensured?

- Methodology : Begin with Suzuki-Miyaura coupling, using protected boronic acid precursors (e.g., pinacol esters) to enhance stability. Sulfonylation of the piperazine moiety with a 2-hydroxyethyl group should precede boronic acid deprotection. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) is critical, followed by recrystallization in ethanol/water mixtures. Purity validation requires HPLC with a C18 column and a mobile phase of methanol/buffer (e.g., 65:35 ratio, pH 4.6 adjusted with acetic acid) .

Q. How should this compound be characterized to confirm structural integrity?

- Methodology : Use and NMR to verify aromatic protons, sulfonyl, and piperazine signals. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed vs. calculated [M+H]). FTIR can identify boronic acid B-O stretches (~1340 cm) and sulfonyl S=O vibrations (~1150 cm). Cross-reference with databases like ChemSpider for spectral comparisons .

Q. What are the stability considerations for short-term storage in aqueous solutions?

- Methodology : Boronic acids are prone to hydrolysis. Store lyophilized solid at -20°C under nitrogen. For aqueous work, use phosphate-buffered saline (pH 7.4) with 1-5% DMSO to enhance solubility and stability. Monitor degradation via HPLC over 24-hour intervals; degradation >5% suggests need for stabilizers (e.g., mannitol) .

Advanced Research Questions

Q. How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?

- Methodology : Contradictions often arise from trace metal impurities or moisture. Pre-treat reaction vessels with trimethylchlorosilane to passivate surfaces. Use anhydrous solvents (e.g., THF distilled over Na/benzophenone). Validate catalyst systems (e.g., Pd(PPh) vs. PdCl(dppf)) and compare yields under inert vs. ambient conditions. Purity analysis via ICP-MS for residual Pd is recommended .

Q. What advanced analytical methods are suitable for detecting low-abundance impurities in this compound?

- Methodology : Employ UPLC-QTOF-MS with a HILIC column to separate polar impurities. Use a gradient of acetonitrile/ammonium formate (pH 6.5) for optimal resolution. For sulfonamide-related byproducts, derivatize with dansyl chloride and analyze via fluorescence detection (λ=340 nm, λ=525 nm). Quantify impurities against USP reference standards .

Q. How can experimental design mitigate matrix effects when studying this compound in biological systems?

- Methodology : Matrix effects (e.g., protein binding) are minimized via solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis HLB). Validate recovery rates (70-120%) using isotopically labeled internal standards. For cellular assays, pre-incubate with 0.1% BSA to reduce nonspecific adsorption. Include control experiments with boronic acid-free matrices to isolate interference .

Data Contradiction & Optimization

Q. Why might reported IC values vary across enzymatic inhibition studies?

- Analysis : Variations arise from assay conditions (e.g., pH, ionic strength) affecting boronic acid’s Lewis acidity. Standardize assays using Tris-HCl (pH 8.5) to enhance boronate-ester formation with catalytic serine residues. Include a chelating agent (e.g., EDTA) to rule out metal-mediated inhibition. Cross-validate with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. How to optimize reaction yields when modifying the 2-hydroxyethylpiperazine moiety?

- Optimization Strategy : Replace traditional SN2 alkylation with Mitsunobu reactions (DEAD/PPh) to improve regioselectivity. Monitor intermediates via NMR if fluorine-containing reagents are used. For scale-up, switch from batch to flow chemistry to enhance heat dissipation and reduce side reactions (e.g., sulfone overoxidation) .

Stability & Degradation

Q. What protocols prevent thermal degradation during prolonged spectroscopic analysis?

- Methodology : Use a Peltier-cooled sample holder in FTIR/Raman systems to maintain temperatures below 25°C. For NMR, dissolve samples in deuterated DMSO-d/DO (9:1) to slow hydrolysis. Degradation kinetics can be modeled via Arrhenius plots using data from accelerated stability studies (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.